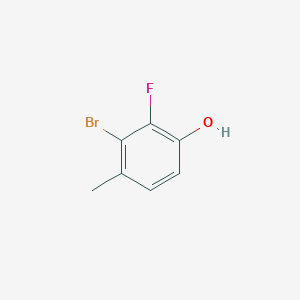

3-Bromo-2-fluoro-4-methylphenol

Beschreibung

3-Bromo-2-fluoro-4-methylphenol (CAS No. 1805554-64-6) is a halogenated phenolic compound featuring a bromine atom at position 3, a fluorine atom at position 2, and a methyl group at position 4 of the phenolic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science. Its molecular formula is C₇H₆BrFO, with a molecular weight of 217.03 g/mol .

The compound is commercially available through suppliers such as AiFChem, Ambeed, and BLD Pharmatech, which specialize in research-grade chemicals . Its synthesis typically involves halogenation and alkylation steps, though specific protocols are proprietary.

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYVLIDJJDWKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-methylphenol typically involves the bromination and fluorination of a methylphenol precursor. One common method involves the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol, followed by bromination to yield the desired compound . The reaction conditions often include the use of bromine and hydrogen peroxide at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 3-Bromo-2-fluoro-4-methylphenol may involve continuous bromination processes where the reaction materials are accurately measured and mixed in reactors. The reaction mixture is maintained for a specific period to achieve complete reaction, followed by separation and purification steps to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-fluoro-4-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-fluoro-4-methylphenol is utilized in several scientific research fields:

Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Potential use in biochemical assays and as a probe in molecular biology.

Medicine: Investigated for its potential pharmacological properties and as a building block in drug discovery.

Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms (bromine and fluorine) can enhance the compound’s reactivity and binding affinity to target proteins, potentially leading to inhibitory or modulatory effects on enzymatic activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomerism

The biological and physicochemical properties of halogenated phenols are highly sensitive to substituent positions. Below is a comparative analysis with key analogs:

Table 1: Comparison of Substituent Positions and Properties

Key Observations:

Positional Isomerism: 3-Bromo-2-fluoro-4-methylphenol vs. 4-Bromo-3-fluoro-2-methylphenol: The shift of bromine and methyl groups alters steric hindrance and electronic effects. The former’s methyl group at position 4 may enhance lipophilicity compared to the latter’s methyl at position 2 . Boronic Acid Derivatives: The addition of a boronic acid group (e.g., 3-Bromo-2-fluoro-5-methylphenylboronic acid) enables cross-coupling reactions, a property absent in the parent phenol .

Electronic and Steric Effects

Halogen and alkyl substituents significantly influence reactivity:

- Bromine : Enhances electrophilic substitution resistance due to its electron-withdrawing nature.

- Fluorine: Provides strong electronegativity, increasing acidity (pKa ~8–10 for halogenated phenols) .

Table 2: Comparative Acidity and Reactivity

*Estimated based on substituent effects.

Biologische Aktivität

3-Bromo-2-fluoro-4-methylphenol is a halogenated phenolic compound that has garnered interest in various fields due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-2-fluoro-4-methylphenol has the following molecular characteristics:

- Molecular Formula : C7H6BrF

- Molecular Weight : 201.03 g/mol

- Appearance : Off-white solid

- Solubility : Soluble in organic solvents like methanol and acetone, with limited solubility in water.

The presence of bromine and fluorine atoms on the phenolic ring enhances its reactivity and interaction with biological molecules, making it a subject of interest for pharmacological studies.

The biological activity of 3-Bromo-2-fluoro-4-methylphenol is primarily attributed to its ability to form hydrogen bonds through its phenolic hydroxyl group. This interaction can influence the activity of various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) increase the compound's electrophilic character, enhancing its binding affinity to proteins, which may lead to inhibitory or modulatory effects on enzymatic activities.

Antimicrobial Properties

Research indicates that 3-Bromo-2-fluoro-4-methylphenol exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Fungi : Shows antifungal properties against Candida albicans.

The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could serve as a potential antimicrobial agent.

Cytotoxicity

Studies have assessed the cytotoxic effects of 3-Bromo-2-fluoro-4-methylphenol on human cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation in cancer cell lines while exhibiting lower toxicity towards normal fibroblast cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Bromo-2-fluoro-4-methylphenol, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-methylphenol | Lacks fluorine; simpler structure | Moderate antimicrobial properties |

| 4-Fluoro-2-methylphenol | Lacks bromine; potential for lower reactivity | Limited biological activity |

| 2-Bromo-4-fluoro-6-methylphenol | Contains both halogens; increased reactivity | Enhanced antimicrobial activity |

The simultaneous presence of bromine and fluorine in 3-Bromo-2-fluoro-4-methylphenol significantly enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological applications of 3-Bromo-2-fluoro-4-methylphenol:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effects of various halogenated phenols, including 3-Bromo-2-fluoro-4-methylphenol, against clinical isolates of bacteria. The results indicated that this compound had one of the lowest MIC values among those tested, suggesting strong potential as an antimicrobial agent.

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.